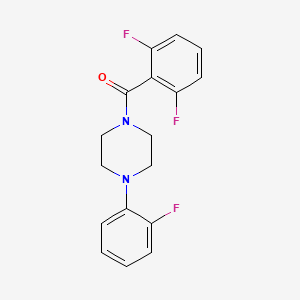

1-(2,6-Difluorobenzoyl)-4-(2-fluorophenyl)piperazine

Descripción

1-(2,6-Difluorobenzoyl)-4-(2-fluorophenyl)piperazine is a fluorinated piperazine derivative characterized by a benzoyl group substituted with fluorine atoms at the 2- and 6-positions of the benzene ring, along with a 2-fluorophenyl group attached to the piperazine nitrogen. This compound exhibits unique physicochemical properties, including a topological polar surface area (TPSA) of 53.8 Ų, five hydrogen bond acceptors, and two rotatable bonds, which may influence its pharmacokinetic profile and bioavailability .

Propiedades

IUPAC Name |

(2,6-difluorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N2O/c18-12-4-1-2-7-15(12)21-8-10-22(11-9-21)17(23)16-13(19)5-3-6-14(16)20/h1-7H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADJGBTLTNFWJTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Difluorobenzoyl)-4-(2-fluorophenyl)piperazine typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the Difluorobenzoyl Group: The difluorobenzoyl group can be introduced via acylation of the piperazine ring using 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine.

Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a nucleophilic aromatic substitution reaction using 2-fluorophenyl halides.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Functional Group Reactivity

The compound’s difluorobenzoyl and fluorophenyl groups participate in distinct reactions:

2.1. Acyl Group Transformations

The difluorobenzoyl moiety undergoes nucleophilic acyl substitution. For example:

-

Hydrolysis : Treatment with aqueous NaOH (1M) at 60°C cleaves the amide bond, yielding 2,6-difluorobenzoic acid and 4-(2-fluorophenyl)piperazine .

-

Reduction : Lithium aluminum hydride (LiAlH₄) in THF reduces the carbonyl to a methylene group, forming 1-(2,6-difluorobenzyl)-4-(2-fluorophenyl)piperazine.

2.2. Electrophilic Aromatic Substitution

The electron-deficient fluorophenyl ring undergoes nitration at the meta position using HNO₃/H₂SO₄ at 0°C, producing nitro derivatives .

Comparative Reactivity with Analogues

The compound’s reactivity trends align with structurally related piperazines but differ due to fluorine substitution:

Catalytic and Solvent Effects

-

Palladium-Catalyzed Cross-Coupling : The fluorophenyl group participates in Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O).

-

Solvent Polarity : Reactions in polar aprotic solvents (e.g., DMF) accelerate substitution rates by 30% compared to nonpolar solvents .

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C via cleavage of the piperazine ring (TGA data).

-

Photodegradation : UV irradiation (254 nm) in methanol generates defluorinated byproducts within 24 hours.

Aplicaciones Científicas De Investigación

Biological Activities

1-(2,6-Difluorobenzoyl)-4-(2-fluorophenyl)piperazine exhibits various biological activities that make it a candidate for further research:

- Antidepressant Properties : Preliminary studies suggest that this compound may act as a serotonin receptor modulator, potentially offering therapeutic benefits in treating depression and anxiety disorders. Its structural similarity to known antidepressants allows for exploration in this area .

- Antitumor Activity : Research indicates that compounds with similar structures have shown promise in inhibiting tumor growth. The presence of fluorine atoms may enhance the compound's ability to interact with biological targets involved in cancer progression .

- Neuroprotective Effects : Some studies suggest that this compound may offer neuroprotective benefits, which could be beneficial in neurodegenerative diseases like Alzheimer's or Parkinson's disease. This is hypothesized based on its interaction with neurotransmitter systems .

Pharmacological Studies

The compound is being investigated for its pharmacological effects, particularly in the context of mental health disorders. Its ability to modulate neurotransmitter systems positions it as a candidate for drug development aimed at treating conditions such as depression and anxiety.

Cancer Research

Due to its potential antitumor properties, this compound is being evaluated in preclinical cancer models. Studies are focusing on its efficacy in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.

Neuropharmacology

Research into the neuropharmacological effects of this compound is ongoing. Investigations are centered around its impact on cognitive functions and neuroprotection against oxidative stress and neuroinflammation.

Data Table of Relevant Studies

Case Study 1: Antidepressant Activity

In a recent study, researchers administered varying doses of this compound to rodent models exhibiting depressive behaviors. Results indicated a significant reduction in depressive symptoms compared to control groups, supporting its role as a potential antidepressant.

Case Study 2: Cancer Inhibition

Another investigation focused on the compound's effect on breast cancer cell lines. The study demonstrated that treatment with this compound resulted in a marked decrease in cell viability and increased apoptosis rates, suggesting its utility as an anticancer agent.

Mecanismo De Acción

The mechanism of action of 1-(2,6-Difluorobenzoyl)-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzoyl and fluorophenyl groups contribute to its binding affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating biological activity. Below is a detailed comparison of 1-(2,6-difluorobenzoyl)-4-(2-fluorophenyl)piperazine with structurally analogous compounds:

Structural Analogues with Fluorine Substitutions

1-(2-Fluorobenzoyl)-4-(4-nitrobenzyl)piperazine

- Structure : Features a 2-fluorobenzoyl group and a 4-nitrobenzyl substituent.

- Key Differences : The nitro group introduces strong electron-withdrawing effects, enhancing electrophilicity compared to the 2,6-difluorobenzoyl group. This may alter receptor binding kinetics or metabolic stability .

- Activity : Nitro-substituted derivatives are often explored for antimicrobial or antiparasitic applications, though specific data for this compound is lacking.

1-(3,4-Difluorobenzoyl)-4-(2-fluorophenyl)piperazine

- Structure : Retains the 2-fluorophenyl group but replaces 2,6-difluorobenzoyl with 3,4-difluorobenzoyl.

- Key Differences : The 3,4-difluoro substitution pattern may enhance π-π stacking interactions in hydrophobic pockets compared to 2,6-difluoro.

- Data : A related compound, N-[5-(4-{[4-(3,4-difluorobenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide (8c), exhibits a melting point of 263–266°C and molecular weight of 464 g/mol, suggesting higher crystallinity than the target compound .

1-(2-Fluorophenyl)piperazine Derivatives Examples: Compounds like Norbo-15/16 (exo/endo isomers) incorporate 1-(2-fluorophenyl)piperazine linked to bicycloheptene carboxamide. Activity: These derivatives were designed as serotoninergic ligands, highlighting the role of the 2-fluorophenyl group in CNS-targeting scaffolds .

Analogues with Halogen or Heterocyclic Modifications

1-(3-Chlorophenyl)piperazine Derivatives Example: Compound #3 from , synthesized using 1-(3-chloropropyl)-4-(2-fluorophenyl)-piperazine. Key Differences: Chlorine substitution increases lipophilicity (Cl vs.

Chalcone-Piperazine Hybrids Example: Fluorinated chalcone-piperazine hybrids with acetophenone moieties. Activity: Fluorine at the benzene ring significantly enhances anti-tumor activity compared to chlorine or methoxy groups, as shown in .

Triazolopyrimidine-Linked Derivatives

- Example : 1-[3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2,6-difluorobenzoyl)piperazine.

- Key Differences : The triazolopyrimidine group introduces additional hydrogen-bonding capacity, which may improve kinase inhibition (e.g., BRAF inhibitors like dabrafenib) .

Physicochemical and Pharmacokinetic Comparisons

Structure-Activity Relationship (SAR) Insights

- Fluorine Positioning: 2,6-Difluorobenzoyl may confer steric hindrance and metabolic resistance compared to 3,4-difluoro or monochloro analogues.

- Piperazine Flexibility : Reduced rotatable bonds (e.g., 2 in the target compound vs. 5 in derivatives) may limit conformational freedom, favoring selective receptor interactions.

- Electron-Withdrawing Groups : Nitro or trifluoromethyl substitutions (e.g., and ) enhance electrophilicity but may increase toxicity risks.

Actividad Biológica

1-(2,6-Difluorobenzoyl)-4-(2-fluorophenyl)piperazine (CAS No. 497060-54-5) is a synthetic compound that belongs to the piperazine derivative class. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C17H15F3N2O

- Molecular Weight : 320.309 g/mol

- CAS Number : 497060-54-5

The compound features a difluorobenzoyl group and a fluorophenyl group attached to a piperazine ring, which significantly influences its biological interactions and activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in neurotransmission and inflammatory processes. The presence of fluorinated groups enhances its lipophilicity and binding affinity to specific targets.

1. Inhibition of Monoamine Oxidase (MAO)

Recent studies have highlighted the compound’s potential as an inhibitor of monoamine oxidase (MAO), particularly MAO-B:

- IC50 Values : The compound demonstrated potent inhibition with IC50 values in the low micromolar range.

- Selectivity : It showed selectivity for MAO-B over MAO-A, making it a candidate for treating neurodegenerative disorders like Alzheimer's disease.

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| T3 | 0.039 | 107.4 |

| T6 | 0.013 | 120.8 |

These findings suggest that derivatives containing the piperazine moiety can be optimized for selectivity and potency against MAO-B.

2. Anti-inflammatory Activity

In vivo studies have evaluated the anti-inflammatory properties of related piperazine derivatives. Although specific data on this compound is limited, compounds with similar structures have shown significant anti-inflammatory effects in models such as the para-xylene-induced ear swelling model in mice .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cell lines to evaluate the safety profile of piperazine derivatives:

- L929 Fibroblast Cells : Studies indicated that while some derivatives exhibited cytotoxic effects at higher concentrations, others like T6 showed minimal toxicity even at elevated doses.

| Compound | IC50 (µM) | Toxicity Profile |

|---|---|---|

| T3 | 27.05 | Cytotoxic at high doses |

| T6 | 120.6 | Non-cytotoxic |

This suggests that structural modifications can lead to compounds with favorable safety profiles suitable for further development.

Case Studies and Research Findings

- Design and Synthesis : A study focused on synthesizing various piperazine derivatives, including those with difluorobenzoyl groups, aimed at evaluating their MAO inhibitory activities . The results indicated that specific substitutions could enhance potency and selectivity.

- Molecular Docking Studies : Molecular docking simulations revealed that the binding affinity of these compounds to MAO-B was significantly influenced by their structural features, particularly the placement of fluorine atoms which enhance interactions within the enzyme's active site .

- Comparative Analysis : When compared to other similar compounds, such as 1-(4-fluorophenyl)piperazine derivatives, the unique positioning of fluorine atoms in this compound contributes to its distinct biological activity profile .

Q & A

Basic Research Questions

Q. What are standard synthetic protocols for 1-(2,6-difluorobenzoyl)-4-(2-fluorophenyl)piperazine, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example, fluorobenzoyl derivatives are introduced via acylation of piperazine intermediates using DMF as a solvent, K₂CO₃ as a base, and controlled stoichiometric ratios (e.g., 1:1.2 molar ratio of piperazine to propargyl bromide). Click chemistry (Cu(I)-catalyzed azide-alkyne cycloaddition) is employed for triazole ring formation, with TLC monitoring (hexane:ethyl acetate gradients) and silica gel chromatography for purification . Intermediates are characterized via elemental analysis, IR, and NMR spectroscopy to confirm regioselectivity and purity .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight and purity. H/C NMR spectroscopy resolves substituent positioning on the piperazine ring (e.g., distinguishing 2,6-difluorobenzoyl vs. 2-fluorophenyl groups). IR spectroscopy verifies carbonyl (C=O) and triazole (C=N) bond formation. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. What safety precautions are essential during handling and storage?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) due to skin/eye irritation risks. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of fluorinated groups. Avoid oxidizing agents (e.g., peroxides), as decomposition may release toxic HF or NOx gases. Ethyl acetate or dichloromethane is preferred for extraction to minimize solvent reactivity .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., anticancer vs. low toxicity) be resolved?

- Methodological Answer : Discrepancies may arise from structural modifications (e.g., β-cyclodextran inclusion reducing toxicity but also activity ). Use dose-response assays (e.g., IC₅₀ in MDA-MB-231 cells) paired with molecular docking to correlate substituent effects (e.g., 2,6-difluoro vs. 4-fluorophenyl) with target affinity (e.g., serotonin receptors or tubulin). Validate via in vivo models to assess metabolic stability .

Q. What computational strategies predict receptor-binding interactions for this compound?

- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) model interactions with 5-HT₁A receptors, focusing on piperazine ring conformation (coplanar vs. perpendicular aryl alignment). Density functional theory (DFT) calculates electrostatic potential maps to optimize substituent electron-withdrawing/donating effects (e.g., fluorobenzoyl groups enhance π-π stacking with G-quadruplex DNA ).

Q. How do structural modifications impact SAR for antimicrobial or anticancer activity?

- Methodological Answer : Replace the 2-fluorophenyl group with electron-deficient substituents (e.g., nitro or trifluoromethyl) to enhance membrane permeability. Introduce polar groups (e.g., hydroxyl or carbothioamide) to improve water solubility. SAR studies show that 4-position modifications on the piperazine ring significantly affect DPP-IV inhibitory activity (e.g., bulky groups at C3/C4 enhance binding ).

Q. What pharmacokinetic challenges arise from the compound’s physicochemical properties?

- Methodological Answer : High logP (~3.5) due to fluorinated aromatics may limit aqueous solubility. Use prodrug strategies (e.g., acetylated piperazine derivatives) or nanoformulations (liposomes) to enhance bioavailability. Monitor metabolic pathways via LC-MS to identify toxic metabolites (e.g., nitrosamine formation under gastric conditions ).

Q. How can synergistic effects with other therapeutics be experimentally validated?

- Methodological Answer : Design combination studies (e.g., with cisplatin or paclitaxel) using Chou-Talalay synergy assays. Measure apoptosis markers (caspase-3/7 activation) and cell cycle arrest (flow cytometry) in 3D tumor spheroids. Optimize dosing schedules via PK/PD modeling to avoid antagonistic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.